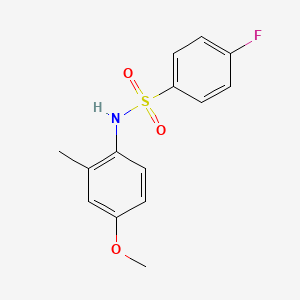![molecular formula C22H13Cl2N3O3 B5350804 3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)
3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCQ or NSC 748392 and has been synthesized using various methods.
作用机制
The mechanism of action of DCQ involves the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. DCQ inhibits DNA synthesis by interacting with topoisomerase II, which is an enzyme involved in DNA replication. DCQ also inhibits cell cycle progression by inducing cell cycle arrest at the G2/M phase. This leads to the accumulation of cells in the G2/M phase, which eventually undergo apoptosis. DCQ also inhibits protein synthesis by interacting with ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects
DCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. DCQ also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In addition, DCQ has been shown to have anti-angiogenic effects, which can be beneficial in cancer treatment.
实验室实验的优点和局限性
DCQ has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. DCQ can also be easily synthesized using various methods. However, DCQ has some limitations, including its low water solubility, which can affect its bioavailability. DCQ can also be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of DCQ, including the development of novel synthesis methods, the evaluation of its potential applications in other fields, and the investigation of its toxicity and side effects. DCQ can also be further studied for its potential applications in combination therapy with other drugs. In addition, the development of DCQ derivatives with improved bioavailability and efficacy can also be explored. Overall, DCQ has significant potential for various applications, and further research is needed to fully explore its potential.
合成方法
DCQ can be synthesized using various methods, including the reaction of 2,6-dichloroaniline with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with formic acid. Another method involves the reaction of 2,6-dichloroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and zinc dust, followed by cyclization with formic acid. These methods have been used to synthesize DCQ with high yields and purity.
科学研究应用
DCQ has been studied extensively for its potential applications in various fields, including cancer treatment, inflammation, and microbial infections. In cancer treatment, DCQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, DCQ has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In microbial infections, DCQ has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-17-8-4-9-18(24)21(17)26-20(25-19-10-2-1-7-16(19)22(26)28)12-11-14-5-3-6-15(13-14)27(29)30/h1-13H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQZUBOGFBLRKI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5350722.png)
![N-ethyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5350726.png)
![2-(4-nitrophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5350731.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5350732.png)
![6-[3-(acetylamino)pyrrolidin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5350737.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350741.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropylpropanamide](/img/structure/B5350749.png)
![4-benzyl-5-[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5350752.png)


![1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350794.png)
![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5350810.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
